6-(3-Fluoropyrrolidin-1-yl)pyridin-3-amine
Description
Properties
IUPAC Name |
6-(3-fluoropyrrolidin-1-yl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN3/c10-7-3-4-13(6-7)9-2-1-8(11)5-12-9/h1-2,5,7H,3-4,6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFXQKNSNGRDYAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1F)C2=NC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-Fluoropyrrolidine Intermediate
A crucial step is the synthesis of the 3-fluoropyrrolidine moiety, which can be prepared by selective fluorination of pyrrolidine derivatives or by ring-closure reactions involving fluorinated precursors.
- One approach involves the preparation of 3-fluoropyrrolidine via nucleophilic fluorination of a suitable pyrrolidine precursor at the 3-position.
- The stereochemistry at the fluorinated center is controlled to obtain the (3R)- or (3S)-fluoropyrrolidine as required.
Coupling to Pyridin-3-amine Core
The coupling of the fluoropyrrolidine to the 6-position of pyridin-3-amine is typically achieved via nucleophilic aromatic substitution or reductive amination:
- Pyridin-3-amine or a suitably activated pyridine derivative (e.g., halogenated pyridine) is reacted with the fluoropyrrolidine under basic or catalytic conditions.
- In some protocols, the amine group on the pyridine ring acts as a nucleophile to displace a leaving group on the fluoropyrrolidine intermediate or vice versa.
- Alternatively, reductive amination methods are employed, where a pyridine aldehyde intermediate reacts with the fluoropyrrolidine amine, followed by reduction with sodium borohydride or similar reducing agents.
Purification and Characterization
- The crude product is purified by flash column chromatography using solvent systems such as methanol/dichloromethane (MeOH:DCM) in gradients (e.g., 1:9 to 2:8).
- Purity is confirmed by analytical techniques including high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy (^1H and ^13C NMR), and high-resolution mass spectrometry (HRMS).
Detailed Research Findings and Synthetic Example
A representative synthetic scheme adapted from recent literature (PMC article) illustrates the preparation of a closely related fluoropyrrolidine-substituted pyridine amine:
| Step | Reagents & Conditions | Description | Outcome |
|---|---|---|---|
| 1 | 3-Oxetanone + Nitromethane + Triethylamine (RT, 30 min) | Formation of β-nitroalcohol intermediate | Intermediate formed |
| 2 | Methanesulfonyl chloride + Triethylamine (−78 °C, 40 min) | Dehydration to 3-(nitromethylene)oxetane | Compound 2 obtained as yellow oil |
| 3 | Compound 2 + Pyrrolidine + NaHCO3 (THF, RT, 1 h) | Coupling to form 1-(3-(nitromethyl)oxetan-3-yl)pyrrolidine (Compound 3) | Compound 3 isolated |
| 4 | Compound 3 + Raney Nickel + H2 (THF, 3 h) | Reduction of nitro group to primary amine (Compound 4) | Compound 4 isolated as liquid |
| 5 | Compound 4 + Aldehyde (MeOH, RT, 3 h) + NaBH4 (RT, 2 h) | Formation of Schiff base followed by reduction to final product | Final compound (e.g., this compound) purified by chromatography |
This sequence highlights the use of nitroalkene intermediates, catalytic hydrogenation, and reductive amination to introduce the fluoropyrrolidine moiety onto the pyridine ring with high purity (>95%) and yield.
Analytical Data Summary
| Parameter | Technique | Typical Result for Final Compound |
|---|---|---|
| Purity | HPLC | >95% |
| Structural confirmation | ^1H NMR, ^13C NMR | Consistent with expected chemical shifts for pyridine and fluoropyrrolidine protons |
| Molecular weight | HRMS | Matches calculated mass for C9H12FN3 (181.21 g/mol) |
| Stereochemistry | Chiral analysis / NMR | Confirmed (3R)-configuration at fluorinated carbon |
Comparative Notes on Alternative Methods
- Direct nucleophilic aromatic substitution on halogenated pyridines with fluoropyrrolidine amines can be less efficient due to steric hindrance.
- Reductive amination offers a versatile and mild method for coupling, allowing structural diversity by varying the aldehyde component.
- Catalytic hydrogenation with Raney nickel is a preferred method for nitro group reduction due to high selectivity and mild conditions.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Nitroalkene intermediate route | 3-Oxetanone, nitromethane, pyrrolidine, Raney Ni, NaBH4 | Low temp dehydration, catalytic hydrogenation, reductive amination | High purity, stereocontrol, scalable | Multi-step, requires careful temperature control |
| Direct nucleophilic substitution | Halogenated pyridine, fluoropyrrolidine amine | Elevated temperature, base catalysis | Simpler steps | Lower yields, possible side reactions |
| Reductive amination | Pyridine aldehyde, fluoropyrrolidine amine, NaBH4 | Room temperature, mild | Versatile, mild conditions | Requires aldehyde precursor |
Chemical Reactions Analysis
Types of Reactions: 6-(3-Fluoropyrrolidin-1-yl)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the amine group to a nitro group or other oxidized forms.
Reduction: Reduction reactions can reduce nitro groups to amines or other reduced forms.
Substitution: Substitution reactions can replace functional groups on the pyridine ring or the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include hydrogen gas (H2), tin (Sn), and iron (Fe) in acidic conditions.
Substitution: Common reagents include alkyl halides, acyl chlorides, and various nucleophiles.
Major Products Formed:
Oxidation: Nitro derivatives, hydroxyl derivatives, and other oxidized forms.
Reduction: Amine derivatives, hydrazine derivatives, and other reduced forms.
Substitution: Alkylated, acylated, and other substituted derivatives.
Scientific Research Applications
Scientific Research Applications
The compound has several notable applications across different scientific disciplines:
Chemistry:
- Building Block: It serves as a precursor for synthesizing more complex molecules, particularly in the development of novel pharmaceuticals.
- Ligand in Coordination Chemistry: Its unique structure allows it to act as a ligand, facilitating various coordination reactions.
Biology:
- Biochemical Interactions: Research indicates that the compound interacts with enzymes and proteins, influencing biological pathways and cellular functions.
- Potential Antitrypanosomal Activity: Studies have explored its efficacy against Trypanosoma species, suggesting it may serve as a basis for new antitrypanosomal agents .
Medicine:
- Neurological Applications: The compound's ability to inhibit sodium channels (Nav17 and Nav18) positions it as a potential candidate for treating pain and other neurological disorders.
- Cancer Research: Preliminary studies suggest it may inhibit certain enzymes involved in cancer progression, although more research is needed to confirm these findings.
Industry:
- Material Science: Its properties could lead to applications in developing new materials and specialty chemicals.
Case Studies and Findings
Several studies have investigated the applications and mechanisms of 6-(3-Fluoropyrrolidin-1-yl)pyridin-3-amine:
Mechanism of Action
The mechanism by which 6-(3-Fluoropyrrolidin-1-yl)pyridin-3-amine exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to desired biological effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Table 1: Key Features of this compound and Analogs
Heterocyclic Ring Modifications
- Pyrrolidine vs. Piperazine derivatives (e.g., 6-[4-(2-Methoxyethyl)piperazin-1-yl]pyridin-3-amine) often exhibit improved solubility due to polar substituents . Piperidine analogs like 6-((3R,5R)-3,5-dimethylpiperidin-1-yl)pyridin-3-amine demonstrate metabolic stability, making them suitable for cardiovascular applications .
Substituent Effects
- Fluorine vs. Dimethylamino: The 3-fluoro substituent in the target compound enhances electronegativity and may improve blood-brain barrier penetration compared to dimethylamino analogs, which are bulkier and more basic . Trifluoromethyl groups in UDD increase lipophilicity and resistance to enzymatic degradation, critical for antiparasitic activity .
Biological Activity
6-(3-Fluoropyrrolidin-1-yl)pyridin-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.
The compound is believed to interact with various biological targets, particularly voltage-gated sodium channels (Nav17 and Nav18). These interactions may lead to the inhibition of action potentials in neurons, which could be beneficial in pain management by reducing pain signal propagation.
Target Interactions
- Voltage-Gated Sodium Channels : Inhibition of these channels can alter neuronal excitability and pain perception.
- Receptor Tyrosine Kinases : The compound has been shown to modulate activities related to cell signaling and growth regulation.
This compound exhibits various biochemical properties that influence its activity:
| Property | Description |
|---|---|
| Stability | Remains stable under standard laboratory conditions with minimal degradation over time. |
| Cellular Effects | Alters cell signaling pathways and gene expression, impacting cellular metabolism. |
| Metabolic Pathways | Inhibits key enzymes in glycolysis, affecting glucose metabolism and energy production. |
Cellular Effects
The compound influences cellular functions by binding to specific biomolecules, leading to either activation or inhibition of their functions. For example, it has been observed to inhibit voltage-gated sodium channels, which are crucial for the propagation of electrical signals in neurons.
Dosage Effects in Animal Models
Research indicates that the effects of this compound vary with dosage in animal models. Lower doses modulate cellular functions without significant toxicity, while higher doses may lead to adverse effects.
Transport and Distribution
The transport mechanisms involve specific transporters that facilitate the compound's distribution within cells. This distribution is critical for its localization and function within cellular compartments, such as the nucleus and mitochondria.
Case Studies
Several studies have highlighted the biological activity of pyridine derivatives similar to this compound:
- Antimicrobial Activity : A study reported that pyridine derivatives exhibited significant antimicrobial properties against Gram-positive bacteria like Staphylococcus aureus and Streptococcus pneumoniae, indicating potential therapeutic applications .
- Cardiovascular Effects : Research on related pyridine compounds demonstrated effects on perfusion pressure in isolated rat hearts, suggesting cardiovascular implications .
- Neuroprotective Effects : Similar compounds have shown promise in neuroprotection by modulating ion channel activity, which could be relevant for neurodegenerative diseases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
